The most established research application of Mesna is its use as a uroprotective agent in chemotherapy. Certain chemotherapy drugs, particularly cyclophosphamide and ifosfamide, break down into toxic metabolites that can damage the bladder and urethra (urothelium). Mesna acts by binding to these metabolites, rendering them harmless before they can cause damage. This significantly reduces the risk of hemorrhagic cystitis, a painful side effect of these chemotherapy treatments.
While Mesna's primary use is in uroprotection during chemotherapy, research is exploring its potential applications in other areas:
Mesna, chemically known as sodium 2-mercaptoethane sulfonate, is a synthetic sulfhydryl compound primarily utilized as a uroprotective agent. It is designed to mitigate the risk of hemorrhagic cystitis, a serious side effect associated with high-dose chemotherapy agents such as ifosfamide and cyclophosphamide. Mesna functions by detoxifying harmful metabolites produced during the metabolism of these chemotherapeutic agents, specifically acrolein, which can cause severe bladder irritation and bleeding .
The primary mechanism of action for mesna involves its reaction with acrolein, a toxic metabolite generated from the breakdown of ifosfamide and cyclophosphamide. Mesna binds covalently to acrolein, forming a non-toxic conjugate that prevents cellular damage in the bladder . Additionally, mesna is oxidized to its major metabolite, mesna disulfide (dimesna), in the bloodstream. This metabolite is subsequently reactivated in the kidneys and bladder, where it continues to exert its protective effects against urotoxic agents .
Mesna exhibits significant biological activity as a detoxifying agent. Its sulfhydryl group plays a crucial role in neutralizing reactive oxygen species and inflammatory mediators that contribute to bladder toxicity . By forming stable bonds with acrolein and other harmful metabolites, mesna helps prevent oxidative stress and inflammation within the urothelium, thus reducing the incidence of hemorrhagic cystitis .
Mesna can be synthesized through various chemical processes that typically involve the reaction of mercaptoethane sulfonic acid with sodium hydroxide. The synthesis pathway generally includes:
The process ensures high purity and bioavailability essential for its therapeutic applications .
Mesna is predominantly used in oncology as a protective agent during chemotherapy regimens involving ifosfamide or cyclophosphamide. Its applications include:
Mesna has been evaluated for its interactions with various drugs and biological systems. Key findings include:
Several compounds exhibit similar biological activities or chemical structures to mesna. Here are some notable examples:
Compound Name | Structure/Function | Unique Features |
---|---|---|
Amifostine | A thiol compound used for cytoprotection | Protects against nephrotoxicity from cisplatin |
N-acetylcysteine | A precursor to glutathione; acts as an antioxidant | Commonly used for acetaminophen overdose treatment |
Glutathione | A tripeptide involved in detoxification | Endogenous antioxidant; critical for cellular defense |
Dimesna | Oxidized form of mesna; used similarly | Less active than mesna but serves as a reservoir |
Mesna's unique mechanism involves direct binding to acrolein and its reactivation process in the bladder, distinguishing it from other compounds that primarily function through antioxidant mechanisms or general detoxification pathways .
Mesna, chemically known as sodium 2-mercaptoethanesulfonate, possesses the molecular formula C₂H₅NaO₃S₂ with a molecular weight of 164.18 g/mol [1] [2]. The compound exhibits an average mass of 164.169 g/mol and a monoisotopic mass of 163.957780 g/mol [3]. The Chemical Abstracts Service registry number for mesna is 19767-45-4 [1] [3].
From a stereochemical perspective, mesna is classified as an achiral molecule with no optical activity [4]. The compound contains zero defined stereocenters and zero E/Z centers, resulting in a molecular charge of zero [4]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as [Na+].[O-]S(=O)(=O)CCS, while the International Chemical Identifier key is designated as XOGTZOOQQBDUSI-UHFFFAOYSA-M [4].
Property | Value | Reference |
---|---|---|
Molecular Formula (Sodium Salt) | C₂H₅NaO₃S₂ | [1] [3] |
Molecular Weight (g/mol) | 164.18 | [1] [2] |
Average Mass (g/mol) | 164.169 | [3] |
Monoisotopic Mass (g/mol) | 163.957780 | [3] |
CAS Registry Number | 19767-45-4 | [1] [3] |
SMILES Notation | [Na+].[O-]S(=O)(=O)CCS | [4] |
InChI Key | XOGTZOOQQBDUSI-UHFFFAOYSA-M | [4] |
Stereochemistry | Achiral | [4] |
Optical Activity | None | [4] |
Defined Stereocenters | 0/0 | [4] |
E/Z Centers | 0 | [4] |
Molecular Charge | 0 | [4] |
The molecular structure of mesna consists of a two-carbon chain bearing both a sulfhydryl group and a sulfonate moiety, with the sulfonate group neutralized by a sodium cation. This arrangement creates a zwitterionic character that significantly influences the compound's physicochemical properties and biological activity.
Comprehensive crystallographic analysis of mesna has been conducted using single-crystal X-ray diffraction techniques [5] [6]. The compound crystallizes in the orthorhombic crystal system with space group P b c a (Hermann-Mauguin notation) or -P 2ac 2ab (Hall notation), corresponding to space group number 61 [5] [6].
The unit cell parameters are precisely defined with a = 6.1458 ± 0.0003 Å, b = 8.2749 ± 0.0004 Å, and c = 24.2995 ± 0.0011 Å [5] [6]. All unit cell angles are 90°, confirming the orthorhombic symmetry with α = β = γ = 90° [5] [6]. The calculated unit cell volume is 1235.77 ± 0.1 ų [5] [6].
The crystallographic structure exhibits triple-layer sheets oriented normal to the c-axis, where external layers are formed by anions that coordinate through their sulfonate oxygen atoms to the cations in the inner layer [6]. The contacts between outer sides of different sheets involve thiol sulfur and methylene carbon atoms [6].
Parameter | Value | Reference |
---|---|---|
Space Group (Hermann-Mauguin) | P b c a | [5] [6] |
Space Group (Hall) | -P 2ac 2ab | [5] |
Space Group Number | 61 | [5] |
Unit Cell a (Å) | 6.1458 ± 0.0003 | [5] [6] |
Unit Cell b (Å) | 8.2749 ± 0.0004 | [5] [6] |
Unit Cell c (Å) | 24.2995 ± 0.0011 | [5] [6] |
Unit Cell α (°) | 90 | [5] [6] |
Unit Cell β (°) | 90 | [5] [6] |
Unit Cell γ (°) | 90 | [5] [6] |
Cell Volume (ų) | 1235.77 ± 0.1 | [5] [6] |
Cell Temperature (K) | 173 ± 2 | [5] [6] |
Diffraction Temperature (K) | 173 ± 2 | [5] [6] |
Number of Distinct Elements | 5 | [5] |
R Factor (All Reflections) | 0.033 | [5] |
R Factor (Intense Reflections) | 0.0318 | [5] |
Weighted R Factor (Intense) | 0.0914 | [5] |
Weighted R Factor (All) | 0.0927 | [5] |
Goodness-of-Fit Parameter | 1.116 | [5] |
Diffraction Radiation | CuKα | [5] |
Radiation Wavelength (Å) | 1.5418 | [5] |
Diffraction data were collected at 173 ± 2 K using copper Kα radiation with a wavelength of 1.5418 Å [5]. The structure refinement yielded excellent quality indicators, with residual factors for all reflections and significantly intense reflections of 0.033 and 0.0318, respectively [5]. The weighted residual factors were 0.0914 for intense reflections and 0.0927 for all reflections included in the refinement, with a goodness-of-fit parameter of 1.116 [5].
Mesna demonstrates exceptional water solubility, exceeding 100 mg/mL, which is attributed to its ionic nature and the presence of both sulfonate and sulfhydryl functional groups [7] [8]. In phosphate-buffered saline at pH 7.2, the solubility is approximately 5 mg/mL [9] [10]. The compound exhibits varying degrees of solubility in organic solvents, with dimethyl sulfoxide showing the highest solubility at approximately 20 mg/mL, followed by dimethyl formamide at 25 mg/mL [9] [2].
The solubility profile in alcoholic solvents reveals that mesna is soluble in methanol and slightly soluble in 96% ethanol, while being practically insoluble in cyclohexane [11] [2]. These solubility characteristics reflect the polar nature of the compound and its preference for protic and polar aprotic solvents.
Property | Value | Reference |
---|---|---|
Water Solubility | >100 mg/mL | [7] [8] |
Solubility in PBS (pH 7.2) | ~5 mg/mL | [9] [10] |
Solubility in DMSO | ~20 mg/mL | [9] [2] |
Solubility in Dimethyl Formamide | ~25 mg/mL | [9] |
Solubility in Methanol | Soluble | [2] |
Solubility in Ethanol (96%) | Slightly soluble | [11] [2] |
Solubility in Ethanol (<1 mg/ml) | Soluble | [2] |
Solubility in Cyclohexane | Practically insoluble | [11] [2] |
Physical Form | Solid | [2] |
Color | White to Off-White | [2] |
Melting Point | >240°C (dec.) | [2] [12] |
Storage Temperature | 2-8°C | [2] [12] |
Stability Profile | Stable, incompatible with strong oxidizing agents | [12] |
Under physiological conditions, mesna exhibits notable instability due to auto-oxidation processes [7] [8]. Studies conducted at 37°C demonstrate that aqueous solutions of mesna undergo progressive pH decline from an initial value of 7.9 to 6.8 over 14 days, with intermediate values of 7.5 at day 4 [7] [8]. This pH decrease results from the auto-oxidation mechanism that releases protons during the formation of dimesna (mesna disulfide) [7] [8].
The concentration of mesna decreases by an average of 41% over 14 days at physiological temperature, with dimesna identified as the primary degradation product [7] [8]. Physical stability assessment reveals that mesna solutions remain clear and colorless until day 4, after which white solid particles become observable by day 7 [7] [8]. Evaporative losses are minimal, accounting for less than 1% of the total decrease over the experimental duration [7] [8].
Condition | Value | Reference |
---|---|---|
pH at Day 0 | 7.9 | [7] [8] |
pH at Day 4 | 7.5 | [7] [8] |
pH at Day 14 | 6.8 | [7] [8] |
Temperature (37°C) | Unstable | [7] [8] |
Degradation Product | Dimesna (mesna disulfide) | [7] [8] |
Concentration Decrease (14 days) | 41% mean decrease | [7] [8] |
Evaporative Loss | <1% | [7] [8] |
Physical Stability (Day 0-4) | Clear and colorless | [7] [8] |
Physical Stability (Day 7+) | White solid particles observed | [7] [8] |
Solution Appearance | Auto-oxidation causes pH drop | [7] [8] |
Irritant